(S)-ethyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-3-yl)propanoate
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Overview
Description
(S)-Ethyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant interest in medicinal chemistry due to its potential pharmacological properties. This compound features a biphenyl structure with a fluorine atom at the 4’ position, an amino group, and an ethyl ester moiety. The stereochemistry at the alpha carbon is specified as the S-enantiomer, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-ethyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4’-fluoro-[1,1’-biphenyl]-3-carboxylic acid.
Formation of the Amino Acid Derivative: The carboxylic acid is converted to its corresponding amino acid derivative through a series of reactions, including amidation and reduction.
Esterification: The amino acid derivative is then esterified using ethanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ethyl ester.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the ester moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Conversion to the corresponding alcohol.
Substitution: Introduction of various functional groups on the biphenyl ring.
Scientific Research Applications
(S)-Ethyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-ethyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the chiral center may influence the compound’s selectivity and potency.
Comparison with Similar Compounds
®-Ethyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate: The R-enantiomer of the compound, which may exhibit different biological activity and pharmacokinetics.
Ethyl 2-amino-3-(4’-chloro-[1,1’-biphenyl]-3-yl)propanoate: A similar compound with a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Methyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate: A methyl ester analog, which may have different solubility and metabolic stability.
Uniqueness: (S)-Ethyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its pharmacological properties and interactions with biological targets. The combination of these features makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-[3-(4-fluorophenyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-2-21-17(20)16(19)11-12-4-3-5-14(10-12)13-6-8-15(18)9-7-13/h3-10,16H,2,11,19H2,1H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIASSGGPCNNLKT-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=CC=C1)C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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